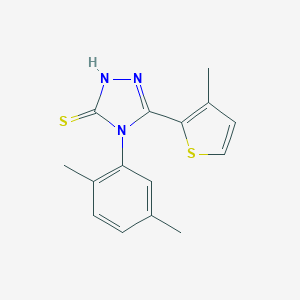
4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method involves the reaction of 2,5-dimethylphenylhydrazine with 3-methylthiophene-2-carboxaldehyde in the presence of a thiocarbonyl reagent such as carbon disulfide (CS₂) under basic conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2,5-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of both 2,5-dimethylphenyl and 3-methylthiophen-2-yl groups, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C15H15N3S2 |
|---|---|
Molecular Weight |
301.4g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S2/c1-9-4-5-10(2)12(8-9)18-14(16-17-15(18)19)13-11(3)6-7-20-13/h4-8H,1-3H3,(H,17,19) |
InChI Key |
APVAWDUKGULEFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=C(C=CS3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















